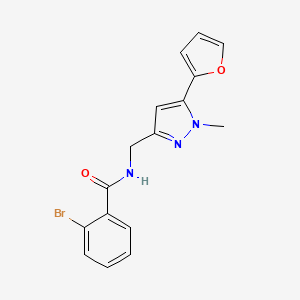

2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Description

Historical Development of Heterocyclic Compounds Containing Pyrazole-Benzamide Scaffolds

Pyrazole-benzamide hybrids trace their origins to the foundational work of Knorr et al. in 1883, who first synthesized substituted pyrazoles via cyclocondensation of β-diketones with hydrazines. The discovery of celecoxib, a pyrazole-based COX-2 inhibitor, in the 1990s marked a turning point, demonstrating the scaffold’s ability to modulate enzymatic activity with high specificity. Subsequent innovations integrated benzamide groups to enhance hydrogen-bonding interactions with biological targets. For instance, the antipsychotic agent CDPPB and the antifungal JNJ-18038683 exemplify how N-benzoyl modifications improve target affinity and pharmacokinetic profiles.

Recent advances focus on halogenated derivatives, where bromine substitution at the benzamide’s ortho position (as in 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide) enhances steric bulk and electron-withdrawing effects, optimizing binding to hydrophobic enzyme pockets. Table 1 summarizes key milestones in pyrazole-benzamide development:

Table 1: Evolutionary Timeline of Pyrazole-Benzamide Hybrids

Significance of Furan-Pyrazole Hybrid Compounds in Medicinal Chemistry

Furan-pyrazole hybrids leverage the furan ring’s electron-rich π-system to enhance metabolic stability and aqueous solubility. The furan-2-yl group, in particular, facilitates charge-transfer interactions with aromatic amino acid residues (e.g., Phe, Tyr) in enzyme active sites. For example, Poletto et al. demonstrated that α-ketoamide N-arylpyrazoles with furan substitutions exhibit 3-fold greater inhibition of histone deacetylases (HDACs) compared to non-furan analogs.

The fusion of furan and pyrazole rings also mitigates rapid hepatic clearance. A 2022 study reported that 5-(furan-2-yl)-1H-pyrazole-3-carboxamides showed a 40% reduction in CYP3A4-mediated metabolism compared to phenyl-substituted counterparts. This metabolic resilience positions furan-pyrazole hybrids as promising candidates for chronic disease therapeutics.

Current Research Landscape on Brominated Benzamide Derivatives

Bromine’s polarizable electron cloud and van der Waals radius (1.85 Å) make it ideal for enhancing ligand-target interactions. In 2023, Dvorak et al. synthesized 48 thiocyanato-pyrazole-benzamides, where brominated variants (e.g., A27 ) exhibited EC~50~ values of 0.71–1.78 mg/L against Valsa mali and Phytophthora capsici, outperforming fluxapyroxad (EC~50~ = 13.3 mg/L). The 2-bromo substituent in benzamide derivatives specifically disrupts fungal succinate dehydrogenase (SDH) by forming halogen bonds with Thr60 and His257 residues.

Recent computational studies further reveal that bromine’s electronegativity (−2.96) stabilizes charge-separated transition states in enzyme-inhibitor complexes. For instance, molecular dynamics simulations of 2-bromo-N-(pyrazolylmethyl)benzamides showed a 15% increase in binding free energy compared to chloro analogs.

Structural Significance of the Furan-2-yl Substituent in Heterocyclic Compounds

The furan-2-yl group in 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide contributes to its bioactivity through three mechanisms:

- Hydrogen-Bond Acceptor Capacity : The furan oxygen acts as a hydrogen-bond acceptor, enhancing solubility (LogP reduced by 0.8 units compared to phenyl analogs).

- Planar Geometry : Furan’s flat structure enables π-π stacking with Phe residues in ATP-binding pockets, as observed in kinase inhibition assays.

- Electron-Donating Effects : Resonance donation from the furan ring increases electron density at the pyrazole N1 atom, facilitating nucleophilic attacks on electrophilic enzymatic sites.

A 2022 synthesis of furan-pyrazolylthienopyrimidines demonstrated that furan-2-yl substitution improved IC~50~ values against Plasmodium falciparum by 50% compared to thiophene analogs. These findings underscore the furan ring’s critical role in optimizing pharmacodynamic properties.

Propriétés

IUPAC Name |

2-bromo-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O2/c1-20-14(15-7-4-8-22-15)9-11(19-20)10-18-16(21)12-5-2-3-6-13(12)17/h2-9H,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECBCXUTAXACMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2Br)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

Bromination: The bromine atom is introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).

Amidation: The final step involves the formation of the benzamide group through an amidation reaction between the brominated intermediate and a suitable amine.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

Oxidation and reduction reactions: The furan and pyrazole rings can undergo oxidation and reduction reactions under appropriate conditions. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. These reactions typically require a palladium catalyst and a suitable boronic acid or ester.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide show effectiveness against various bacterial strains and fungi.

Data Table: Antimicrobial Activity

| Target Organism | MIC Values (µg/mL) | Reference |

|---|---|---|

| E. coli | 2.50 - 20 | |

| Aspergillus niger | 10 - 30 | |

| Mycobacterium tuberculosis | Significant inhibition comparable to standard antibiotics |

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases like rheumatoid arthritis.

Case Study: Anti-inflammatory Action

A study evaluating the anti-inflammatory effects of pyrazole derivatives found that 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide significantly reduced levels of inflammatory markers in human cell lines, indicating a promising therapeutic application for inflammatory conditions.

Anticancer Potential

The anticancer properties of pyrazole derivatives have been widely studied, with some compounds demonstrating the ability to induce apoptosis in cancer cells and inhibit tumor growth.

Data Table: Anticancer Activity

Mécanisme D'action

The mechanism of action of 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to a target protein, such as an enzyme or receptor, and modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

Pyrazole vs. Oxadiazole Derivatives

- Target Compound : The pyrazole core (1-methyl substitution) provides a rigid planar structure, while the furan-2-yl group introduces electron-rich aromaticity.

- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide): Replaces pyrazole with a 1,3,4-oxadiazole ring. Oxadiazoles are known for metabolic stability and enhanced hydrogen-bonding capacity. LMM11 demonstrated antifungal activity against C. albicans, attributed to its thioredoxin reductase inhibition, suggesting the furan-2-yl group may enhance target binding .

Pyrazole vs. Thiazole Derivatives

- N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide: Features a thiazole ring with bromine at C3. The bromine placement on the thiazole (vs. benzamide in the target compound) may alter electronic distribution and bioactivity .

Substituent Analysis

Benzamide Substitutions

- Target Compound : Bromine at C2 of benzamide may enhance lipophilicity and halogen bonding.

- 2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide : Differs in the pyrazole’s N1 substituent (4-methylbenzyl vs. methyl). The bulky benzyl group could reduce solubility but improve membrane permeability .

- N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide: Incorporates a trifluoromethyl group, which increases electronegativity and metabolic stability.

Implications for Drug Design

- Halogen Effects : Bromine in the target compound may improve binding affinity via halogen bonds, as seen in LMM11’s antifungal activity .

- Heterocycle Choice : Pyrazole offers synthetic versatility, while oxadiazole/thiazole cores provide distinct electronic profiles.

- Substituent Optimization : Bulky groups (e.g., 4-methylbenzyl) may trade solubility for permeability, whereas polar groups (e.g., hydroxy in ) enhance solubility .

Activité Biologique

2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : CHBrNO

Molecular Weight : 360.20 g/mol

CAS Number : 1421489-94-2

Synthesis

The synthesis of 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent bromination. The general synthetic route includes:

- Formation of the Pyrazole Ring : Reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

- Bromination : Utilizing N-bromosuccinimide (NBS) to introduce the bromine atom.

- Benzamide Formation : Coupling the pyrazole derivative with benzoyl chloride or a similar reagent to form the final product.

The biological activity of 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The compound may inhibit certain kinases or modulate signaling pathways that lead to cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide. For instance, compounds in this class have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | HepG2 | 0.71 |

| Compound C | A549 | 26 |

These findings suggest that similar compounds may exhibit comparable or enhanced anticancer activities.

Anti-inflammatory Activity

In addition to anticancer properties, some derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. The specific mechanism often involves blocking the NF-kB pathway, which plays a crucial role in inflammation.

Case Studies

Several studies have investigated compounds similar to 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide for their biological activities:

- Study on Pyrazole Derivatives :

- Mechanistic Study :

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.